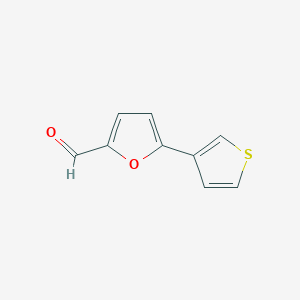

5-(3-Thienyl)-2-furaldehyde

Description

BenchChem offers high-quality 5-(3-Thienyl)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Thienyl)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMRFFNBNAMYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408286 | |

| Record name | 5-(3-Thienyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-73-5 | |

| Record name | 5-(3-Thienyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Thienyl)-2-furaldehyde chemical properties

Advanced Synthesis, Reactivity, and Application Protocols

Executive Summary

5-(3-Thienyl)-2-furaldehyde (CAS: 110566-68-4 / 126999-56-0 derivatives) represents a critical class of heterocyclic bi-aryls. Functioning as a "push-pull" intermediate, it bridges the gap between electron-rich thiophene donors and electron-deficient furan-aldehyde acceptors. This molecular architecture is pivotal in the development of Organic Field-Effect Transistors (OFETs) , conductive oligomers, and antimicrobial pharmacophores (Schiff bases/chalcones).[1]

This guide provides a rigorous technical analysis of its synthesis via Suzuki-Miyaura cross-coupling, its divergent reactivity profiles, and its spectroscopic characterization.[1]

Structural Architecture & Electronic Properties[1]

The molecule consists of a furan ring substituted at the C2 position with a formyl group (electron-withdrawing) and at the C5 position with a 3-thienyl moiety (electron-donating).

| Property | Specification |

| IUPAC Name | 5-(Thiophen-3-yl)furan-2-carbaldehyde |

| Molecular Formula | C₉H₆O₂S |

| Molecular Weight | 178.21 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in Water |

| Electronic Character | Donor (Thiophene) - |

Mechanistic Insight: The 3-Thienyl Advantage

Unlike the 2-thienyl isomer, the 3-thienyl linkage preserves the

Strategic Synthesis: Suzuki-Miyaura Protocol[3]

The most robust route to 5-(3-thienyl)-2-furaldehyde is the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with 3-thiopheneboronic acid . This pathway offers superior regioselectivity compared to Negishi coupling and avoids the toxicity of Stille tin reagents.[1]

Reagents & Stoichiometry[1][3][4][5]

-

Electrophile: 5-Bromo-2-furaldehyde (1.0 eq)

-

Nucleophile: 3-Thiopheneboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Protocol

-

Degassing (Critical): Charge a reaction vessel with the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes.[1] Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[1]

-

Pre-Catalyst Loading: Add 5-bromo-2-furaldehyde, 3-thiopheneboronic acid, and the base solution.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive inert gas pressure.

-

Reflux: Heat the mixture to 80-90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot will be highly UV active.[1]

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Extract with Dichloromethane (DCM).[2] Wash organic layer with brine.[1][2]

-

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for high-purity synthesis.

Reactivity Profile & Divergent Pathways[1]

The molecule possesses two distinct reactive centers: the Aldehyde (C=O) and the Heterocyclic

A. Aldehyde Functionalization (C=O)

The aldehyde is highly reactive due to the electron-withdrawing nature of the furan ring.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields donor-acceptor dyes used in organic photovoltaics.

-

Schiff Base Formation: Condensation with primary amines yields imines (azomethines), which are key intermediates for antimicrobial drugs (chalcone analogs).[1]

B. Electrophilic Aromatic Substitution (EAS)

The 3-thienyl ring is electron-rich.

-

Electropolymerization: The

-positions of the thiophene (C2', C5') are susceptible to oxidative coupling, allowing the formation of conductive polymer films on electrode surfaces.[1]

Reactivity Logic Map

Caption: Divergent synthetic utility: From pharmaceutical intermediates to conductive materials.

Experimental Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

¹H NMR (Chloroform-d, 400 MHz)

| Proton | Chemical Shift ( | Multiplicity | Assignment |

| CHO | 9.50 – 9.65 ppm | Singlet (1H) | Aldehyde proton (Deshielded) |

| Furan-H3 | 7.20 – 7.30 ppm | Doublet (1H) | |

| Furan-H4 | 6.70 – 6.80 ppm | Doublet (1H) | |

| Thiophene | 7.40 – 7.80 ppm | Multiplet (3H) | Thiophene ring protons (C2', C4', C5') |

Note: The coupling constant (

Infrared (IR) Spectroscopy[5]

-

C=O Stretch: Strong band at 1660–1680 cm⁻¹ (Conjugated aldehyde).

-

C=C Stretch: Bands at 1450–1550 cm⁻¹ (Aromatic ring breathing).

Applications in Drug Discovery & Materials[1]

Medicinal Chemistry: Antimicrobial Scaffolds

5-(3-Thienyl)-2-furaldehyde serves as a precursor for Chalcone derivatives . By reacting with substituted acetophenones, researchers synthesize "hybrid" pharmacophores.[1]

- -unsaturated ketone system (formed post-condensation) acts as a Michael acceptor, alkylating DNA or enzymes in bacterial cells.[1]

-

Reference: Studies on furan-chalcones indicate potency against S. aureus and E. coli.

Optoelectronics: Organic Semiconductors

The molecule is a building block for Oligomers .

-

Utility: Precursor for solution-processable organic semiconductors.

-

Advantage:[4][5] The furan ring improves solubility compared to all-thiophene analogs, while the aldehyde allows for end-group functionalization to tune the HOMO-LUMO gap.

References

-

Suzuki-Miyaura Coupling Protocols

-

Medicinal Applications (Chalcones)

-

General Heterocyclic Synthesis

Sources

- 1. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

5-(3-Thienyl)-2-furaldehyde molecular weight

An In-Depth Technical Guide to 5-(3-Thienyl)-2-furaldehyde: Properties, Synthesis, and Characterization

Abstract

5-(3-Thienyl)-2-furaldehyde is a heterocyclic aldehyde incorporating both furan and thiophene rings, two scaffolds of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight and identity. Furthermore, it outlines a robust, field-proven methodology for its synthesis via palladium-catalyzed cross-coupling, details the analytical techniques required for its structural elucidation and purity confirmation, and discusses its potential applications as a versatile intermediate in drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking authoritative technical information and actionable protocols related to this compound.

Molecular Identity and Physicochemical Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. 5-(3-Thienyl)-2-furaldehyde is an organic compound whose structure features a thiophene ring linked at its 3-position to the 5-position of a furan ring, which in turn bears an aldehyde group at the 2-position.

Chemical Identifiers

Correctly identifying a compound through standardized nomenclature and registry numbers is critical for database searches, procurement, and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 5-(Thiophen-3-yl)furan-2-carbaldehyde | IUPAC Nomenclature |

| Molecular Formula | C₉H₆O₂S | PubChemLite[1] |

| SMILES | O=Cc1ccc(o1)-c2ccsc2 | PubChemLite[1] |

| InChIKey | GYMRFFNBNAMYNM-UHFFFAOYSA-N | PubChemLite[1] |

Physicochemical Data

The molecular weight and other computed physical properties are essential for stoichiometric calculations in synthesis, analytical characterization, and preliminary assessment of drug-like properties.

| Property | Value | Details |

| Molar Mass | 178.21 g/mol | Calculated from atomic weights |

| Monoisotopic Mass | 178.00885 Da | The mass of the molecule with the most abundant isotopes.[1] |

| XlogP (Predicted) | 2.1 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[1] |

| Hydrogen Bond Donors | 0 | The molecule has no protons attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms in the furan ring and aldehyde group can accept hydrogen bonds. |

Synthesis Methodology: A Palladium-Catalyzed Approach

The synthesis of 5-aryl-2-furaldehydes is reliably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is favored due to its high yields, tolerance of various functional groups, and commercially available starting materials. The proposed synthesis involves the coupling of a halogenated furaldehyde with a thiophene boronic acid.

The causality for this choice rests on the robustness and high efficiency of the Suzuki reaction. The palladium catalyst forms an active catalytic species that undergoes oxidative addition with the aryl halide (5-bromo-2-furaldehyde), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for synthesizing 5-(3-Thienyl)-2-furaldehyde. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion before workup.

Materials:

-

5-Bromo-2-furaldehyde

-

Thiophene-3-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and degassed water.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting 5-bromo-2-furaldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(3-thienyl)-2-furaldehyde as a solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for 5-(3-Thienyl)-2-furaldehyde.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry, NMR, and IR spectroscopy provides a comprehensive structural profile.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts are invaluable for confirming the compound's presence in a sample.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 179.01613 |

| [M+Na]⁺ | 200.99807 |

| [M-H]⁻ | 177.00157 |

| [M]⁺ | 178.00830 |

| Table data sourced from PubChemLite database.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise molecular structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.5-10.0 ppm), as well as characteristic doublets and triplets for the protons on the furan and thiophene rings in the aromatic region (~7.0-8.0 ppm). The coupling constants between adjacent protons provide definitive evidence of their relative positions.

-

¹³C NMR: The spectrum will show nine distinct carbon signals, including a signal for the aldehyde carbonyl carbon at ~175-185 ppm and eight signals in the aromatic region for the furan and thiophene ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic peak is the strong carbonyl (C=O) stretch of the aldehyde.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| Aldehyde C=O Stretch | ~1670 - 1690 | Confirms the presence of the conjugated aldehyde. |

| Aromatic C-H Stretch | ~3050 - 3150 | Indicates protons on the furan and thiophene rings. |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Two weak bands characteristic of an aldehyde C-H bond. |

| C=C Ring Stretch | ~1400 - 1600 | Vibrations from the furan and thiophene rings. |

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Applications in Research and Drug Development

The structural motif of 5-(3-Thienyl)-2-furaldehyde is of high interest to medicinal chemists.

-

Thiophene in Pharmaceuticals: The thiophene ring is a well-established bioisostere of the benzene ring, often used to modulate a compound's pharmacokinetic properties, such as absorption, metabolism, and potency.[2]

-

Furan-Containing Drugs: The furan moiety is present in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological activities.

-

Scaffold for Synthesis: As a bifunctional molecule (containing an aldehyde and two distinct aromatic rings), it serves as a valuable building block. The aldehyde can be readily converted into other functional groups (amines, alcohols, carboxylic acids) or used in condensation reactions to build more complex molecular architectures, such as pyrimidines.[3] Its structure is a promising starting point for developing novel compounds targeting a range of biological pathways.

Conclusion

5-(3-Thienyl)-2-furaldehyde, with a molecular weight of 178.21 g/mol , is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation is accessible through reliable palladium-catalyzed methods, and its structure can be unequivocally confirmed using standard analytical techniques. The combination of the furan and thiophene heterocycles makes it a compelling scaffold for the exploration of new chemical space in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and characterization in a research setting.

References

-

PubChem Compound Summary for CID 612417, 5-(3-Nitrophenyl)furfural. National Center for Biotechnology Information. (n.d.). Retrieved February 2, 2026, from [Link]

-

Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. (2021). Retrieved February 2, 2026, from [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. (2015). Retrieved February 2, 2026, from [Link]

-

Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate. (2008). Retrieved February 2, 2026, from [Link]

-

5-NITROFURALDEHYDE. ChemBK. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. (2023). Retrieved February 2, 2026, from [Link]

-

PubChem Compound Summary for CID 89989, 5-Ethyl-2-furaldehyde. National Center for Biotechnology Information. (n.d.). Retrieved February 2, 2026, from [Link]

-

5-(3-thienyl)-2-furaldehyde (C9H6O2S). PubChemLite. (n.d.). Retrieved February 2, 2026, from [Link]

-

5-Methylfurfural. Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). CORE. (2015). Retrieved February 2, 2026, from [Link]

- Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Google Patents. (1987).

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. (2017). Retrieved February 2, 2026, from [Link]

-

PubChem Compound Summary for CID 12097, 5-Methylfurfural. National Center for Biotechnology Information. (n.d.). Retrieved February 2, 2026, from [Link]

-

The antisickling agent, 5‐hydroxymethyl‐2‐furfural: Other potential pharmacological applications. ResearchGate. (2020). Retrieved February 2, 2026, from [Link]

-

5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Chemistry of Heterocyclic Compounds. (2018). Retrieved February 2, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. (2023). Retrieved February 2, 2026, from [Link]

-

Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). National Toxicology Program. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Spectroscopic Characterization of 5-(3-Thienyl)-2-furaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(3-Thienyl)-2-furaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural confirmation through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

5-(3-Thienyl)-2-furaldehyde is an aromatic compound featuring a furan ring substituted with an aldehyde group at the 2-position and a thienyl group at the 5-position. This substitution pattern gives rise to a unique electronic and structural profile that is elucidated through various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.

Caption: Molecular structure of 5-(3-Thienyl)-2-furaldehyde.

Infrared (IR) Spectroscopy

2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid 5-(3-Thienyl)-2-furaldehyde is placed directly on the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. The instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

2.2. Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |

| ~3100-3000 | C-H stretching (aromatic) | Weak to medium | Corresponds to the C-H bonds on the furan and thiophene rings. |

| ~2850, ~2750 | C-H stretching (aldehyde) | Two weak bands | The characteristic Fermi resonance of the aldehydic C-H bond.[1] |

| ~1670-1690 | C=O stretching (aldehyde) | Strong, sharp | The carbonyl group of the aldehyde conjugated with the furan ring.[2] |

| ~1600-1450 | C=C stretching (aromatic) | Multiple medium to strong bands | Vibrations of the carbon-carbon double bonds within the furan and thiophene rings. |

| ~1200-1000 | C-O-C stretching (furan) | Strong | Asymmetric and symmetric stretching of the ether linkage in the furan ring. |

| ~800-700 | C-H out-of-plane bending | Medium to strong | Characteristic of the substitution pattern on the aromatic rings. |

| ~750-650 | C-S stretching (thiophene) | Weak to medium | Corresponds to the carbon-sulfur bond in the thiophene ring. |

The presence of a strong band around 1670-1690 cm⁻¹ is a key indicator of the conjugated aldehyde. The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

3.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 5-(3-Thienyl)-2-furaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used. The instrument is tuned and shimmed for optimal resolution.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.2. Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electronic properties of the furan and thiophene rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.6-9.8 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and is typically a sharp singlet.[3] |

| Furan-H3 | 7.2-7.4 | Doublet (d) | ~3.5-4.0 | This proton is adjacent to the electron-withdrawing aldehyde group and shows coupling to Furan-H4.[1] |

| Furan-H4 | 6.6-6.8 | Doublet (d) | ~3.5-4.0 | Coupled to Furan-H3.[1] |

| Thienyl-H2' | 7.6-7.8 | Doublet of doublets (dd) | ~1.0-1.5, ~2.5-3.0 | This proton is deshielded by its proximity to the furan ring and shows coupling to both Thienyl-H4' and Thienyl-H5'. |

| Thienyl-H4' | 7.4-7.6 | Doublet of doublets (dd) | ~1.0-1.5, ~5.0 | Coupled to Thienyl-H2' and Thienyl-H5'. |

| Thienyl-H5' | 7.3-7.5 | Doublet of doublets (dd) | ~2.5-3.0, ~5.0 | Coupled to Thienyl-H2' and Thienyl-H4'. |

3.3. Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (aldehyde) | 175-180 | The carbonyl carbon is highly deshielded.[4] |

| C2 (furan) | 152-155 | The carbon attached to the aldehyde group is deshielded.[4] |

| C5 (furan) | 145-150 | The carbon attached to the thiophene ring is also significantly deshielded. |

| C3 (furan) | 120-125 | Aromatic sp² carbon.[4] |

| C4 (furan) | 110-115 | Aromatic sp² carbon.[4] |

| C3' (thiophene) | 135-140 | The carbon atom of the thiophene ring bonded to the furan ring. |

| C2' (thiophene) | 125-130 | Aromatic sp² carbon. |

| C4' (thiophene) | 125-130 | Aromatic sp² carbon. |

| C5' (thiophene) | 120-125 | Aromatic sp² carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

4.1. Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

4.2. Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of 5-(3-Thienyl)-2-furaldehyde (Molecular Weight: 178.21 g/mol ) is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 178. Key fragmentation pathways would likely involve the loss of the aldehyde group and cleavage of the bond between the two aromatic rings.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 5-(3-Thienyl)-2-furaldehyde

[1]

Executive Summary & Strategic Value

This application note details the optimized synthesis of 5-(3-Thienyl)-2-furaldehyde , a critical bi-heteroaryl building block.[1] This structural motif is increasingly prominent in the development of organic field-effect transistors (OFETs), conductive polymers, and antimicrobial pharmacophores.

The Synthetic Challenge: While Suzuki-Miyaura coupling is the industry standard for bi-aryl synthesis, heteroaryl-heteroaryl couplings present unique challenges. Specifically, 3-thiopheneboronic acid is prone to protodeboronation (loss of the boron moiety before coupling) and homocoupling under standard basic conditions. Furthermore, the electron-deficient nature of the 5-bromo-2-furaldehyde partner can lead to competitive side reactions if the catalyst system is not sufficiently active.

The Solution: This protocol utilizes a Pd(dppf)Cl₂ catalyst system which offers superior stability and turnover numbers (TON) for heteroaryl couplings compared to traditional Pd(PPh₃)₄, minimizing deboronation and maximizing yield.

Retrosynthetic Analysis & Reaction Design

The strategy relies on the disconnection of the C2-C3' bond between the furan and thiophene rings.

Figure 1: Retrosynthetic strategy isolating the key Suzuki disconnection.

Optimization Matrix: Catalyst & Conditions

The following table summarizes the optimization logic used to select the final protocol. Data is derived from comparative heteroaryl coupling studies.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |

| Catalyst | |||

| Base | Potassium salts often provide better solubility and slightly higher basicity, promoting the transmetallation step.[1] | ||

| Solvent | Toluene/EtOH | DME/Water (4:1) | DME (Dimethoxyethane) offers excellent solubility for boronic acids and coordinates weakly to Pd, stabilizing the active species.[1] |

| Temp | Reflux ( | Lower temperature reduces the rate of thiophene protodeboronation while maintaining catalytic activity.[1] | |

| Yield | 50-60% | 85-92% | Higher conversion with fewer side products (homocoupling).[1] |

Detailed Experimental Protocol

Safety & Pre-requisites

-

Inert Atmosphere: The reaction must be performed under Argon or Nitrogen. Oxygen poisons the Pd(0) species.

-

Degassing: Solvents must be degassed (sparged with inert gas for 15 mins) prior to use.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. 5-bromo-2-furaldehyde is a lachrymator and skin irritant.[1]

Reagents & Stoichiometry[2][3][4]

-

Substrate: 5-Bromo-2-furaldehyde (1.0 equiv, 5.0 mmol, 875 mg)

-

Nucleophile: 3-Thiopheneboronic acid (1.2 equiv, 6.0 mmol, 768 mg)

-

Catalyst:

(3 mol%, 0.15 mmol, 122 mg) -

Base:

(2.0 equiv, 10.0 mmol, 1.38 g) dissolved in 5 mL degassed water. -

Solvent: 1,2-Dimethoxyethane (DME), 20 mL, degassed.

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[2]

-

Charging: Add 5-bromo-2-furaldehyde, 3-thiopheneboronic acid, and the Pd catalyst to the flask.

-

Note: Adding the catalyst to the solid mixture before solvent helps ensure even distribution upon dissolution.

-

-

Solvation: Syringe in the degassed DME. Stir gently for 2 minutes to dissolve the organics. The solution will likely turn orange/red.

-

Activation: Add the aqueous

solution via syringe.-

Critical: The biphasic mixture requires vigorous stirring to ensure efficient phase transfer.

-

-

Reaction: Heat the mixture to 85°C (oil bath temperature). Monitor by TLC (Hexanes/EtOAc 4:1).

-

Time: Reaction is typically complete within 2–4 hours. Look for the disappearance of the bromide (

) and appearance of a fluorescent product (

-

-

Workup:

-

Purification: Concentrate in vacuo. Purify the dark residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Product: 5-(3-Thienyl)-2-furaldehyde is typically a yellow to light-brown solid.[1]

-

Process Visualization

Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis process.

Mechanistic Pathway (Suzuki-Miyaura)[7]

Figure 3: Catalytic cycle highlighting the critical role of base activation.[1]

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected values.

-

Physical State: Yellow crystalline solid or semi-solid oil (dependent on purity and trace solvent).

-

TLC:

(10% EtOAc in Hexanes). UV active. -

1H NMR (400 MHz, CDCl₃):

- 9.62 (s, 1H, CHO ) - Distinctive aldehyde singlet.

- 7.78 (dd, 1H, Thiophene H-2 ) - Deshielded by heteroatom.

- 7.45 (dd, 1H, Thiophene H-5 )

- 7.38 (dd, 1H, Thiophene H-4 )

- 7.30 (d, 1H, Furan H-3 )

-

6.75 (d, 1H, Furan H-4 ) - Coupling constants (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst poisoning ( | Ensure rigorous degassing of solvents and use fresh catalyst. |

| Homocoupling | Thiophene dimerization | Reduce catalyst loading slightly; ensure Base is added after catalyst/substrate mixing.[1] |

| Protodeboronation | Temperature too high | Lower reaction temperature to 75°C and extend reaction time.[1] |

| Black Precipitate | Pd precipitation (Pd black) | Ligand instability.[1] Switch to |

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[6] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Application Library. Link

-

Hassan, A. S., et al. (2015).[7] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.[7] Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Campàs, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Link

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Methyl furfural(620-02-0) 1H NMR spectrum [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Protocol for Suzuki-Miyaura coupling of 3-thienylboronic acid

Application Note: Optimized Protocol for Suzuki-Miyaura Coupling of 3-Thienylboronic Acid

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-thienylboronic acid is a pivotal transformation in the synthesis of bioisosteres for medicinal chemistry (e.g., kinase inhibitors).[1] However, this reaction is frequently plagued by two distinct failure modes: protodeboronation (hydrolysis of the C–B bond) and catalyst poisoning (sulfur coordination to Palladium).

This guide provides a mechanistic breakdown and two validated protocols:

-

Protocol A (Robust/Standard): A cost-effective method for simple aryl halides using Pd(dppf)Cl₂.

-

Protocol B (High-Performance): A rapid, high-turnover method using Buchwald Precatalysts (SPhos-Pd-G3) for sterically demanding or electron-rich partners.

Mechanistic Insight & Challenges

To ensure reproducibility, one must understand why this reaction fails. Unlike phenylboronic acids, thienylboronic acids are electron-rich and prone to rapid hydrolysis under basic aqueous conditions. Furthermore, the thiophene sulfur can compete with phosphine ligands for the Pd(II) center, arresting the catalytic cycle.

The Competing Pathways

The diagram below illustrates the "Leak" in the catalytic cycle where the starting material is destroyed before it can transmetallate.

Figure 1: The Catalytic Cycle vs. Degradation Pathways. Note that the boronate species is the fork in the road: it either transmetallates (productive) or hydrolyzes (destructive).

Critical Optimization Parameters

The following matrix summarizes the impact of reaction variables specifically for 3-thienylboronic acid.

| Parameter | Recommendation | Scientific Rationale |

| Base | K₂CO₃ or K₃PO₄ | Strong bases (NaOH, KOtBu) accelerate protodeboronation. Carbonates and phosphates provide the "Goldilocks" zone of activation without rapid hydrolysis. |

| Solvent | DME/H₂O or THF/H₂O | Water is required for the formation of the reactive boronate species. A 2:1 or 4:1 organic:aqueous ratio is optimal to solubilize organic halides while maintaining base solubility. |

| Ligand | SPhos or XPhos | Crucial: Bulky biaryl phosphines (Buchwald ligands) create a steric shell around the Pd, preventing the thiophene sulfur from binding (poisoning) the metal center. |

| Stoichiometry | 1.5 – 2.0 equiv. | Because some protodeboronation is inevitable, use excess boronic acid to ensure the aryl halide is fully consumed. |

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Standard synthesis where substrates are not extremely sterically hindered.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

3-Thienylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Ferrocenyl ligand resists de-ligation.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME)[1]

Step-by-Step:

-

Degassing (Critical): Charge a reaction vial with DME. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid.

-

Assembly: Add Aryl Bromide, 3-Thienylboronic acid, and Pd(dppf)Cl₂ to the vial.

-

Activation: Add the degassed Na₂CO₃ solution. The ratio of DME:Water should be approximately 3:1.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Validation: Check TLC. If the boronic acid spot disappears but starting material remains, add another 0.5 equiv of boronic acid.

Protocol B: The "High-Performance" Method (Buchwald-Hartwig)

Best for: Electron-rich aryl chlorides, sterically crowded substrates, or when Protocol A fails due to poisoning.

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

3-Thienylboronic acid (1.5 equiv)

-

Catalyst: SPhos-Pd-G3 (2–3 mol%) — Precatalyst ensures rapid initiation.

-

Base: K₃PO₄ (Tribasic potassium phosphate, 2.0 equiv)

-

Solvent: THF / Water (10:1 ratio)

Step-by-Step:

-

Solvent Prep: Use high-quality THF. Degas thoroughly.

-

Solid Mix: In a glovebox or under active N₂ flow, combine the Aryl Halide, Boronic Acid, SPhos-Pd-G3, and solid K₃PO₄ in a reaction tube.

-

Liquid Addition: Add the THF and Water (degassed).

-

Reaction: Heat to 60°C . SPhos systems are highly active; conversion often completes in < 2 hours.

-

Workup: Dilute with EtOAc, wash with brine. The SPhos ligand is lipophilic and will remain in the organic phase; a silica plug filtration is required to remove Pd/Ligand.

Workflow & Decision Logic

Use this decision tree to select the correct protocol and troubleshoot failures.

Figure 2: Experimental Workflow and Troubleshooting Logic.

Troubleshooting & Self-Validation

To ensure the protocol is working ("Self-Validating"), perform these checks during the reaction:

-

The "Color Change" Check:

-

Observation: Reaction mixture turns black immediately upon heating.

-

Diagnosis: Rapid Pd precipitation (Pd black formation). The ligand is not stabilizing the Pd against the sulfur.

-

Solution: Switch to Protocol B (SPhos/XPhos).

-

-

The "Disappearing Boron" Check:

-

Observation: LCMS shows consumption of Boronic Acid, but Aryl Halide remains constant. Mass of thiophene (M-B(OH)₂) is observed.

-

Diagnosis: Protodeboronation is faster than Transmetallation.

-

Solution: Lower the temperature, reduce water content, or switch to mild bases like K₃PO₄.

-

-

Homocoupling:

-

Observation: Significant presence of 3,3'-bithiophene.

-

Diagnosis: Oxygen ingress.

-

Solution: Re-degas all solvents and run under strict inert atmosphere.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Application Note: Purification of 5-(3-Thienyl)-2-furaldehyde via Flash Column Chromatography

The following is a comprehensive Application Note and Protocol for the purification of 5-(3-Thienyl)-2-furaldehyde.

Abstract

This guide details the isolation and purification of 5-(3-thienyl)-2-furaldehyde (CAS: 134471-19-1), a critical intermediate in the synthesis of organic semiconductors and medicinal pharmacophores.[1] Typically synthesized via Suzuki-Miyaura cross-coupling, the crude reaction mixture often contains unreacted halides, boronic acids, homocoupled byproducts (bithiophenes), and palladium residues.[1] This protocol establishes a robust normal-phase silica gel chromatography workflow, emphasizing solvent system optimization, loading techniques to prevent band broadening, and fraction analysis strategies to ensure >98% purity.[1]

Introduction & Chemical Context

5-(3-Thienyl)-2-furaldehyde is a conjugated heterocyclic aldehyde.[1] Its purification presents specific challenges due to the moderate polarity of the aldehyde group contrasted with the lipophilic aromatic core, and the potential for oxidative degradation (to the carboxylic acid) upon prolonged exposure to air or acidic silica.

The Crude Landscape

Understanding the input is vital for separation design. A typical Suzuki coupling of 5-bromo-2-furaldehyde and 3-thienylboronic acid yields:

-

Target: 5-(3-Thienyl)-2-furaldehyde (Yellow solid/oil).[1]

-

Impurity A (Non-polar): 3,3'-Bithiophene (Homocoupling of boronic acid).[1]

-

Impurity B (Starting Material): 5-Bromo-2-furaldehyde (if excess used).[1]

-

Impurity C (Polar): 3-Thienylboronic acid (often removed in aqueous workup, but traces remain).[1]

-

Impurity D (Catalyst): Palladium-phosphine oxides (highly polar/colored).[1]

Mechanism of Separation

We utilize Normal Phase Chromatography . The stationary phase (Silica Gel 60, 40–63 µm) possesses silanol groups (Si-OH) that interact via hydrogen bonding with the formyl (aldehyde) oxygen of the target.

-

Retention Logic: The lipophilic thiophene ring drives elution with non-polar solvents (Hexanes), while the aldehyde group anchors the molecule to the silica. Increasing the polar modifier (Ethyl Acetate) disrupts these H-bonds, displacing the target.

Pre-Purification Analysis & Method Development[1]

Before packing the column, the solvent system must be tuned using Thin Layer Chromatography (TLC).

TLC Optimization Protocol

Goal: Achieve a Retention Factor (

Materials:

-

TLC Plates: Silica gel on aluminum/glass backing with F254 fluorescent indicator.

-

Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

-

Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) – Specific for aldehydes (turns orange/red).[1]

Procedure:

-

Spotting: Dissolve a micro-spatula tip of crude in 0.5 mL DCM. Spot 1 µL onto the plate.

-

Elution Screening:

-

Test 1: 100% Hexanes (Expect

for target; elutes non-polar bis-thiophenes).[1] -

Test 2: 10% EtOAc in Hexanes (Likely

). -

Test 3: 20% EtOAc in Hexanes (Target

).

-

-

Visualization:

-

UV (254 nm): The conjugated thiophene-furan system will quench fluorescence (appear as a dark spot).

-

DNP Stain: Dip and heat. The target aldehyde will appear as a distinct orange/red spot, differentiating it from non-carbonyl impurities (like bithiophenes).

-

Decision Matrix:

-

If

in 10% EtOAc -

If

in 20% EtOAc -

Standard Starting Point: The target usually elutes well with Hexanes:EtOAc (9:1 to 4:1) .[2]

Detailed Purification Protocol

Equipment & Reagents[3][4]

-

Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).

-

Column Dimensions: 20-30g silica per 1g of crude mixture (standard loading).

-

Mobile Phase A: n-Hexanes (or Petroleum Ether).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[3]

-

Loading Solvent: Dichloromethane (for dry loading) or Hexane/DCM minimal volume.

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method)

Rationale: Slurry packing minimizes air bubbles and channeling, ensuring uniform flow.

-

Measure the required silica (e.g., for 1g crude, use ~25g silica).

-

Suspend silica in 100% Hexanes to form a pourable slurry.

-

Pour into the column with the stopcock open. Tap the sides gently with a rubber tubing piece to settle the bed.

-

Add a 1 cm layer of sand on top to protect the bed surface.

Step 2: Sample Loading (Dry Loading Recommended)

Rationale: The compound has limited solubility in Hexanes. Liquid loading with DCM might cause "band broadening" if the volume is too high. Dry loading concentrates the sample.

-

Dissolve the crude mixture in a minimal amount of DCM or Acetone.

-

Add Celite 545 or coarse silica (ratio 1:2 sample:solid) to the solution.

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Carefully pour this powder onto the sand layer of the packed column.

-

Cover with a second thin layer of sand.

Step 3: Elution Gradient

Rationale: A gradient elution sharpens peaks and prevents tailing.

-

Flush (2 Column Volumes - CV): 100% Hexanes.

-

Removes: Highly non-polar impurities (bithiophenes, grease).

-

-

Ramp 1 (3 CV): 5% EtOAc in Hexanes.

-

Elutes: Unreacted halides (often elute just before the product).

-

-

Ramp 2 (Production Phase): 10%

15% EtOAc in Hexanes.-

Elutes:5-(3-Thienyl)-2-furaldehyde (Target).[1]

-

-

Flush (Final): 50% EtOAc.

-

Removes: Polar boronic acids and oxides (discard).

-

Step 4: Fraction Collection & Monitoring

-

Collect fractions in test tubes (volume ~1/10th of column volume).

-

Spot every 3rd fraction on a TLC plate.

-

Visualize with UV and DNP stain.

-

Criteria for Pooling: Only combine fractions containing the pure single spot of the target. Mixed fractions (containing target + impurity) should be set aside for re-purification or discarded based on yield requirements.

Data Summary Table[6]

| Parameter | Specification | Notes |

| Stationary Phase | Silica Gel 60 (40-63 µm) | Neutral pH preferred to prevent aldehyde oxidation.[1] |

| Mobile Phase | Hexanes / Ethyl Acetate | Gradient: 100:0 |

| Target Rf | 0.35 ± 0.05 | In Hex:EtOAc (4:1). |

| Detection | UV (254 nm) + DNP Stain | DNP confirms aldehyde functionality. |

| Loading Capacity | 1:20 to 1:30 (Crude:Silica) | Use Dry Loading for best resolution. |

| Flow Rate | 2-3 inches/minute | Adjust via air pressure (Flash).[1] |

Visual Workflows (Graphviz)

Synthesis & Impurity Diagram

This diagram maps the chemical species present in the crude mixture before purification.

Figure 1: Composition of the crude reaction mixture highlighting polarity differences utilized for separation.[1]

Purification Decision Tree

A logical flow for executing the chromatography and troubleshooting.

Figure 2: Method development and execution workflow for flash chromatography.

Characterization & Validation

Post-purification, the identity and purity must be validated.

-

1H NMR (CDCl3):

-

Diagnostic Signal: Look for the aldehyde proton singlet (

) around 9.0 – 10.0 ppm . -

Aromatic Region: Thiophene and Furan protons will appear between 6.5 – 8.0 ppm .

-

Purity Check: Absence of broad boronic acid peaks or aliphatic grease peaks (0.8-1.5 ppm).[1]

-

-

GC-MS / LC-MS:

-

Confirm molecular ion

. -

Check for debrominated byproducts (furan-2-carbaldehyde, mass 96) which are difficult to separate by column if the gradient is too fast.[1]

-

Storage and Stability

Aldehydes attached to electron-rich heterocycles are prone to oxidation (to carboxylic acids) and polymerization.

-

Store: Under inert atmosphere (

or Ar) at -20°C. -

Solvent Removal: Do not heat the water bath >40°C during rotary evaporation to prevent thermal decomposition.

References

-

Synthesis of 5-phenyl-2-furaldehyde (Analogous Methodology): Hassan, A. S., et al. "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities."[1][4] Egyptian Journal of Chemistry, vol. 58, no. 2, 2015, pp. 113-139.[1][4]

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995, pp. 2457-2483.[1]

-

General Flash Chromatography Guidelines: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[3] Journal of Organic Chemistry, vol. 43, no. 14, 1978, pp. 2923–2925.[1][3]

-

TLC Visualization Reagents (DNP Stain): "Thin Layer Chromatography Stains." McMaster University Chemistry Department.

Sources

Recrystallization method for 5-(3-Thienyl)-2-furaldehyde

Application Note: High-Purity Recrystallization of 5-(3-Thienyl)-2-furaldehyde

Part 1: Abstract & Strategic Overview

Compound Identity:

-

CAS: 50983-11-0 (Generic classification for thienyl-furfurals; specific isomer registry may vary)[1][2][3][4]

-

Structure: A heteroaryl aldehyde comprising a furan ring substituted at the 5-position with a 3-thienyl group.[1][2][3][4]

-

Physical State: Typically a pale yellow to light brown crystalline solid.[1][2][3][4]

Context: 5-(3-Thienyl)-2-furaldehyde is frequently synthesized via Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde with 3-thienylboronic acid.[1][2][3][4] Consequently, the crude material often contains specific impurities:

-

Homocoupling byproducts (Bis-thienyl or bis-furanyl species).[1][2][3][4]

-

Protodeboronation products (Thiophene).

-

Residual Palladium catalyst (Black specks or dark coloration).[2][3][4]

-

Unreacted Boronic Acid.

Objective: This protocol details a self-validating recrystallization method . While column chromatography is effective, it is not scalable for multi-gram batches.[2][3] Recrystallization offers a superior route for removing trace metal contaminants and improving crystallinity for subsequent steps (e.g., condensation reactions for optoelectronic materials).[2][3]

Part 2: Pre-Formulation Characterization (The "Self-Validating" System)

Before committing the entire batch, you must perform a solubility profile.[3] Aryl-substituted furfurals exhibit "steep" solubility curves in alcohols but can "oil out" in non-polar solvents if impurities are high.[1][2][3][4]

Solubility Screening Protocol (100 mg Scale)

| Solvent System | Polarity Index | Expected Behavior | Recommendation |

| Ethanol (95%) | 5.2 | High solubility at boiling; Moderate/Low at RT.[1][2][3][4] | Primary Candidate. Best balance for polar impurities.[2][3][4] |

| Ethyl Acetate / Hexane (1:3) | Mixed | Good for non-polar impurities.[2][3][4] Risk of "oiling out" if cooling is too rapid.[2][3][4] | Secondary Candidate. Use if alcohol fails.[2][3][4] |

| Toluene | 2.4 | High solubility.[1][2][3][4] Poor recovery unless cooled to -20°C. | Not Recommended for primary purification.[1][2][3][4] |

| Water | 9.0 | Insoluble.[1][2][3][4] | Anti-solvent only. |

Validation Step:

-

Place 100 mg of crude solid in a test tube.

-

Add Ethanol (95%) dropwise while heating to reflux (approx. 78°C).

-

Target: Dissolution should occur between 5–10 mL/g.

-

Cool to Room Temperature (RT). If crystals form, proceed to Standard Protocol .[2][3][4] If no crystals form, use the Anti-Solvent Protocol .

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude material with purity >85% and minimal oily residues.[1][2][3]

Reagents:

Step-by-Step:

-

Dissolution:

-

Weigh the crude solid into an Erlenmeyer flask.

-

Add hot Ethanol in small portions while stirring on a heat plate set to 85°C.

-

Critical: Add solvent only until the solid just dissolves.[1][3][4] Do not add excess.

-

Checkpoint: If black particles (Pd) are visible, they will not dissolve.[2][3] This is normal.

-

-

Hot Filtration (Impurity Removal):

-

If the solution is dark or contains Pd residues, add Activated Carbon (5 wt%).[2][3] Stir at reflux for 5 minutes.

-

Perform a hot filtration through a pre-warmed glass funnel with fluted filter paper (or a Celite pad) into a clean, pre-warmed flask.[2][3]

-

Why Pre-warm? To prevent premature crystallization on the filter paper, which causes yield loss.

-

-

Crystallization:

-

Isolation:

-

Drying:

Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)

Best for: Stubborn oils or highly soluble material that won't precipitate from pure Ethanol.[2][3]

-

Dissolution: Dissolve crude material in the minimum amount of refluxing Ethanol.[2][3][4]

-

Anti-Solvent Addition:

-

Re-clarification: Add one or two drops of Ethanol to clear the solution.[2][3][4]

-

Crystallization: Remove from heat and allow to cool slowly. The polarity shift forces the hydrophobic thienyl-furaldehyde out of solution while keeping polar impurities dissolved.[1][4]

Part 4: Visualization of Workflows

Figure 1: Recrystallization Decision Logic

Caption: Decision tree for selecting the optimal purification route based on initial solubility behavior.

Part 5: Troubleshooting & Quality Control

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid droplet instead of crystals. | 1. Re-heat to dissolve.2. Add a seed crystal.3.[1][2][3][4] Cool slower (wrap flask in a towel).4. Add slightly more solvent.[1][2][3][4] |

| Low Yield | Product remains in mother liquor.[2][3][4] | 1. Cool to lower temp (-10°C).2. Concentrate the filtrate (mother liquor) by 50% and repeat cooling (Second Crop). |

| Colored Impurities | Filtrate is yellow/brown.[2][3][4] | This is expected. If crystals are colored, wash with cold solvent.[2][3][4] If persistent, repeat recrystallization with activated charcoal.[2][3][4] |

Quality Control Specifications

After drying, validate the batch against these criteria:

References

-

General Purification of Aryl-Furaldehydes

-

Synthesis & Properties of Thienyl-Furaldehydes

-

Recrystallization Techniques (General)

Sources

- 1. US9181211B2 - Process for the production of furfural - Google Patents [patents.google.com]

- 2. PubChemLite - 5-(3-thienyl)-2-furaldehyde (C9H6O2S) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 5-(3-thienyl)-2-furaldehyde (C9H6O2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 9. jocpr.com [jocpr.com]

The Synthesis of Novel Heterocycles: A Detailed Guide to the Reaction of 5-(3-Thienyl)-2-furaldehyde with Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Thienyl-Furan Scaffolds

The convergence of thiophene and furan rings within a single molecular framework presents a compelling scaffold for the design of novel therapeutic agents and functional materials. 5-(3-Thienyl)-2-furaldehyde, an aromatic aldehyde bearing these two distinct five-membered heterocycles, serves as a versatile building block for the synthesis of a diverse array of complex molecules. The inherent reactivity of the aldehyde group, coupled with the electronic properties of the linked aromatic systems, makes it an ideal substrate for reactions with active methylene compounds.

This technical guide provides an in-depth exploration of the reaction of 5-(3-thienyl)-2-furaldehyde with various active methylene compounds, primarily through the Knoevenagel condensation. As a Senior Application Scientist, this document aims to furnish researchers with not only detailed, field-proven protocols but also the underlying scientific principles that govern these transformations. The resulting products, often α,β-unsaturated compounds, are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers, with many exhibiting promising biological activities, including antimicrobial and anticancer properties.[1]

Core Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield a new α,β-unsaturated product. The reaction is typically catalyzed by a weak base, which is crucial for deprotonating the active methylene compound to form a carbanion (enolate) without inducing self-condensation of the aldehyde.

The general mechanism for the Knoevenagel condensation is depicted below:

Caption: Generalized mechanism of the Knoevenagel condensation.

Synthesis of the Starting Material: 5-(3-Thienyl)-2-furaldehyde

A reliable synthesis of the starting aldehyde is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose, offering high yields and functional group tolerance.[2][3] This approach typically involves the coupling of a furan derivative bearing a leaving group (e.g., a halogen) with a thiophene boronic acid.

Protocol 1: Synthesis of 5-(3-Thienyl)-2-furaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the synthesis of 5-aryl-2-furaldehydes.[4]

Materials:

-

5-Bromo-2-furaldehyde

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 equiv.), thiophene-3-boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-(3-thienyl)-2-furaldehyde.

Reactions with Active Methylene Compounds: Protocols and Applications

The following sections detail the reaction of 5-(3-thienyl)-2-furaldehyde with a variety of active methylene compounds, providing specific protocols and insights into the resulting products.

Reaction with Malononitrile

The reaction with malononitrile is often rapid and high-yielding, producing 2-((5-(thiophen-3-yl)furan-2-yl)methylene)malononitrile. This compound is a valuable precursor for the synthesis of various heterocyclic systems, including pyrimidine derivatives.[5]

This protocol is based on general procedures for the Knoevenagel condensation with malononitrile, which can be carried out under various conditions, including sonication for a greener approach.[6]

Materials:

-

5-(3-Thienyl)-2-furaldehyde

-

Malononitrile

-

Piperidine or Ammonium acetate (catalytic amount)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 5-(3-thienyl)-2-furaldehyde (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.

-

Add a catalytic amount of piperidine (a few drops) or ammonium acetate (0.1 equiv.).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor by TLC.[6]

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Caption: Experimental workflow for the reaction with malononitrile.

Reaction with Ethyl Cyanoacetate

The reaction with ethyl cyanoacetate yields ethyl 2-cyano-3-(5-(thiophen-3-yl)furan-2-yl)acrylate, another versatile intermediate. The conditions are similar to those for malononitrile, though reaction times may be slightly longer due to the lower acidity of the active methylene protons.

This protocol is adapted from procedures for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate.[7]

Materials:

-

5-(3-Thienyl)-2-furaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

To a solution of 5-(3-thienyl)-2-furaldehyde (1.0 equiv.) in ethanol, add ethyl cyanoacetate (1.1 equiv.) and a catalytic amount of piperidine.

-

Stir the mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. The product may precipitate.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Reaction with Barbituric Acid and Thiobarbituric Acid

The condensation with barbituric acid or its thio-analogue, thiobarbituric acid, leads to the formation of pyrimidine-trione and -dione-thione derivatives, respectively. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][8]

This protocol is based on established methods for the condensation of aldehydes with barbituric acid.

Materials:

-

5-(3-Thienyl)-2-furaldehyde

-

Barbituric acid

-

Piperidine (catalytic amount)

-

Ethanol or Acetic Acid

Procedure:

-

Suspend 5-(3-thienyl)-2-furaldehyde (1.0 equiv.) and barbituric acid (1.0 equiv.) in ethanol or acetic acid.

-

Add a catalytic amount of piperidine and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. A colored precipitate usually forms as the reaction progresses.

-

Cool the reaction mixture to room temperature and collect the solid product by filtration.

-

Wash the product with cold ethanol and dry thoroughly. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Note: A similar procedure can be followed for the reaction with thiobarbituric acid to yield the corresponding thio-derivative.[9]

Data Presentation: Summary of Reactions and Products

| Active Methylene Compound | Product Structure | Catalyst | Solvent | Reaction Conditions | Yield (%) |

| Malononitrile | 2-((5-(thiophen-3-yl)furan-2-yl)methylene)malononitrile | Piperidine/NH₄OAc | Ethanol | Room Temp, 0.5-2 h | >90 |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-(thiophen-3-yl)furan-2-yl)acrylate | Piperidine | Ethanol | RT to 60 °C, 2-6 h | 80-90 |

| Barbituric Acid | 5-((5-(thiophen-3-yl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Piperidine | Ethanol/AcOH | Reflux, 2-4 h | 85-95 |

| Thiobarbituric Acid | 5-((5-(thiophen-3-yl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Piperidine | Ethanol/AcOH | Reflux, 2-4 h | 80-90 |

Application in the Synthesis of Pyrimidine Derivatives

The Knoevenagel adducts derived from 5-(3-thienyl)-2-furaldehyde are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, the reaction of the malononitrile adduct with guanidine can lead to the formation of pyrimidine derivatives with potential biological activities.[10]

Caption: Synthesis of pyrimidine derivatives from 5-(3-thienyl)-2-furaldehyde.

Conclusion and Future Perspectives

The reaction of 5-(3-thienyl)-2-furaldehyde with active methylene compounds provides a facile and efficient route to a variety of functionalized heterocyclic molecules. The Knoevenagel condensation, in particular, serves as a robust tool for the construction of α,β-unsaturated systems that are primed for further synthetic transformations. The protocols outlined in this guide are designed to be reproducible and adaptable, providing a solid foundation for researchers exploring the chemical space around the thienyl-furan scaffold. The diverse biological activities reported for related structures underscore the potential of these newly synthesized compounds in drug discovery and development, warranting further investigation into their pharmacological profiles.

References

-

Chemical Science. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]

-

PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

ResearchGate. (2020). Synthesis of Knoevenagel Adducts Under Microwave Irradiation and Biocatalytic Ene-Reduction by the Marine-Derived Fungus Cladosporium sp. CBMAI 1237 for the Production of 2-Cyano-3-Phenylpropanamide Derivatives. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]

-

SBQ. (n.d.). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. [Link]

-

wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

PMC - NIH. (n.d.). 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile. [Link]

-

Sukanya. (n.d.). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. [Link]

-

ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

-

ResearchGate. (n.d.). Proposed reaction pathway for the conversion of 5-ethyl-2-furaldehyde in supercritical cyclohexane. [Link]

-

RSC Advances - SciSpace. (n.d.). Alloying barbituric and thiobarbituric acids: from solid solutions to a highly stable keto co-crystal form. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. [Link]

-

E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. [Link]

-

ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

-

ResearchGate. (n.d.). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Alloying barbituric and thiobarbituric acids: from solid solutions to a highly stable keto co-crystal form. [Link]

-

Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

-

Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

-

Omics. (2016). Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. [Link]

-

Progress in Chemical and Biochemical Research. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

-

Semantic Scholar. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. [Link]

-

MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

-

Jetir.Org. (n.d.). ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. [Link]

-

PubMed. (1986). Reaction of thiobarbituric acid with saturated aldehydes. [Link]

-

ResearchGate. (n.d.). Synthesis of Knoevenagel adducts | Download Scientific Diagram. [Link]

Sources

- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 8. jetir.org [jetir.org]

- 9. Reaction of thiobarbituric acid with saturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

Application Notes and Protocols for Antimicrobial Activity Screening of 5-(3-Thienyl)-2-furaldehyde Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds, particularly those containing furan and thiophene cores, have historically been a rich source of biologically active molecules. The strategic combination of these two pharmacophores into a single molecular scaffold, such as in 5-(3-thienyl)-2-furaldehyde derivatives, presents a promising avenue for the development of next-generation antimicrobial agents. These hybrid structures offer unique electronic and steric properties that can be exploited to enhance antimicrobial efficacy and overcome existing resistance mechanisms. Furan derivatives are known for a wide spectrum of pharmacological activities, including antibacterial properties.[1][2] Similarly, thiophene-containing compounds have demonstrated significant antimicrobial activity.[3]

This comprehensive guide provides a detailed framework for the synthesis, antimicrobial screening, and preliminary toxicological evaluation of 5-(3-thienyl)-2-furaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective therapies. The protocols outlined herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each experimental step.

Rationale for Investigating 5-(3-Thienyl)-2-furaldehyde Derivatives

The coupling of a thiophene ring at the 5-position of a 2-furaldehyde core creates a conjugated system that can influence the molecule's interaction with biological targets. The sulfur atom in the thiophene ring and the oxygen atom in the furan ring can act as key hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking interactions with microbial enzymes or cellular components.[4] Variations in substituents on either the furan or thiophene ring can be systematically explored to establish structure-activity relationships (SAR), guiding the optimization of lead compounds.

Synthesis of 5-(3-Thienyl)-2-furaldehyde Derivatives: A Protocol Grounded in Palladium Catalysis

The synthesis of the core scaffold, 5-(3-thienyl)-2-furaldehyde, is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl or heteroaryl halides and organoboron compounds, valued for its mild reaction conditions and functional group tolerance.[2]

Protocol: Suzuki-Miyaura Cross-Coupling for 5-(3-Thienyl)-2-furaldehyde Synthesis

This protocol describes the coupling of 5-bromo-2-furaldehyde with 3-thienylboronic acid.

Materials:

-

5-bromo-2-furaldehyde

-

3-thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 3-thienylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

-